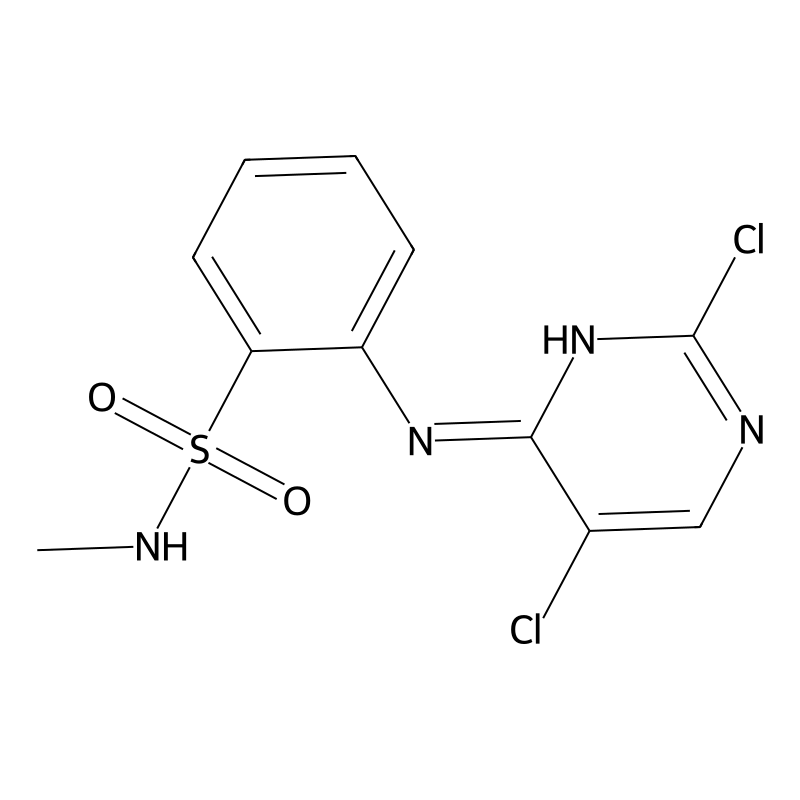2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide is a chemical compound characterized by its unique structure that combines a pyrimidine moiety with a sulfonamide group. The compound features a dichloropyrimidine ring, which contributes to its biological activity, and a sulfonamide functional group that is known for its pharmacological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
The reactions involving 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide typically include nucleophilic substitutions and coupling reactions. For instance, the synthesis often employs nucleophilic aromatic substitution where the sulfonamide acts as a leaving group. The reaction conditions can vary, but common solvents include dichloromethane and various bases such as diisopropylethylamine. The purification of the product usually involves column chromatography to isolate the desired compound from by-products and unreacted materials .
This compound exhibits significant biological activity, particularly as an inhibitor of protein kinases. Studies have shown that derivatives of this compound can selectively inhibit various kinases, making them valuable tools in cancer research and other therapeutic areas. For example, 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide has been investigated for its ability to modulate kinase activity, which is crucial in many signaling pathways associated with cancer progression and other diseases .
The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide typically involves several steps:
- Formation of the Pyrimidine Ring: The initial step may involve the synthesis of the 2,5-dichloropyrimidine core through cyclization reactions.
- Amine Coupling: The dichloropyrimidine is then reacted with N-methylbenzenesulfonamide in the presence of a base to facilitate nucleophilic substitution.
- Purification: The crude product is purified using column chromatography techniques to yield pure 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide .
The primary applications of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide lie in medicinal chemistry and drug development. It serves as a scaffold for designing new inhibitors targeting specific protein kinases involved in cancer and other diseases. Additionally, its sulfonamide group enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.
Interaction studies have demonstrated that this compound can bind selectively to various protein kinases, influencing their activity and potentially altering downstream signaling pathways. These studies often utilize techniques such as surface plasmon resonance or mass spectrometry to analyze binding affinities and kinetics. The unique structural features of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide contribute to its specificity in these interactions .
Several compounds share structural similarities with 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-(piperazin-1-yl)phenylamino)-N-methylbenzene sulfonamide | Contains piperazine moiety | Higher selectivity for certain kinases |
| 4-(methylsulfanyl)-N-(pyrimidin-4-yl)aniline | Sulfanyl group instead of sulfonamide | Different pharmacokinetic properties |
| 5-chloro-N-(pyrimidin-4-yl)aniline | Lacks sulfonamide functionality | Potentially different biological activities |








